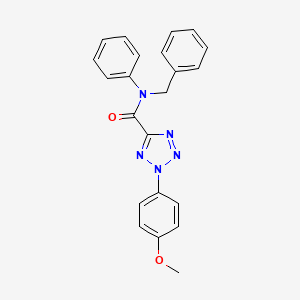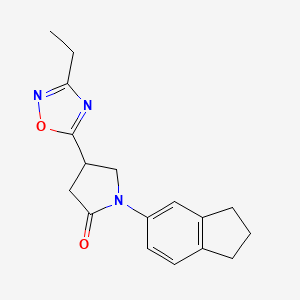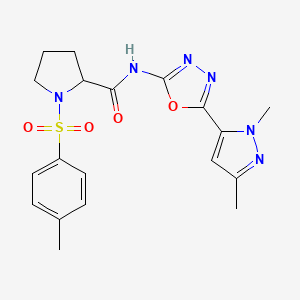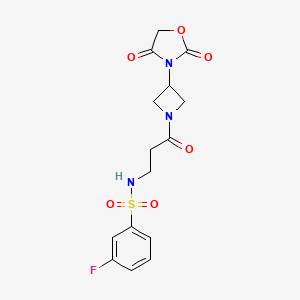![molecular formula C25H30N4O3S2 B2578693 N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide CAS No. 887213-36-7](/img/structure/B2578693.png)
N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H30N4O3S2 and its molecular weight is 498.66. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
- The compound identified as AZD4877, exhibiting similarities in structure and function to the queried compound, has been shown to possess potent anticancer properties. This compound demonstrated the ability to arrest cells in mitosis, leading to cellular death, indicating its potential as a treatment for cancer (Theoclitou et al., 2011).
Synthesis and Characterization in Polymer Science
- Research in the field of polymer science has synthesized and characterized novel aromatic polyimides using related chemical structures. These polymers have shown solubility in organic solvents and have varied degradation temperatures, indicating their potential applications in material sciences (Butt et al., 2005).
Photodynamic Therapy
- Similar compounds have been investigated for their potential in photodynamic therapy, especially for cancer treatment. Studies on zinc phthalocyanine derivatives have shown that these compounds possess significant photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Properties
- Derivatives of thiazolidinone, which share a similar chemical backbone, have been explored for their antimicrobial properties. These studies have demonstrated significant inhibitory action against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating microbial diseases (Desai et al., 2013).
Synthesis Techniques
- Innovative synthesis methods, such as microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, have been developed for compounds structurally related to the queried chemical. These methods have enhanced the efficiency and yield of synthesis, paving the way for broader applications in medicinal chemistry (Desai et al., 2013).
PET Imaging in Neurology
- Research in neurology has explored similar compounds as potential ligands for PET imaging of sigma receptors. These studies aim to develop new diagnostic tools for neurological disorders, including Alzheimer's disease (Shiue et al., 1997).
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-17-7-8-19(13-21(17)27-25-28-22-15-34(31,32)16-23(22)33-25)24(30)26-20-9-11-29(12-10-20)14-18-5-3-2-4-6-18/h2-8,13,20,22-23H,9-12,14-16H2,1H3,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMLBJKVLZFXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)NC4=NC5CS(=O)(=O)CC5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)
![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)

![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)
![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)



![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)
![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)

![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)